(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using a furan derivative.
Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing metathesis reaction.
Final Assembly: The final step involves coupling the previously synthesized intermediates under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-22-14-16-7-6-15(23-16)12-19-11-8-17(18(21)13-19)20-9-4-2-3-5-10-20/h6-7,17-18,21H,2-5,8-14H2,1H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUADUNDDOCPMB-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCC(C(C2)O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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